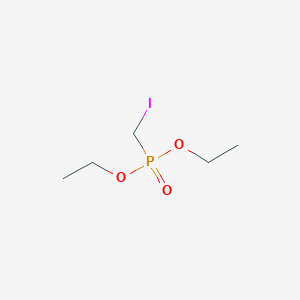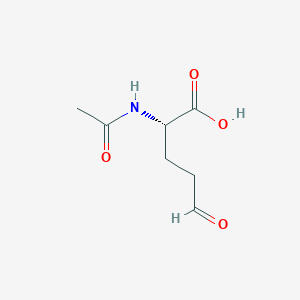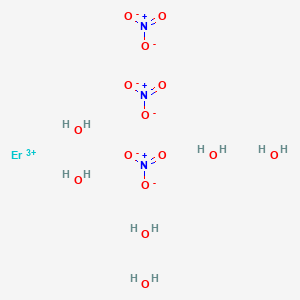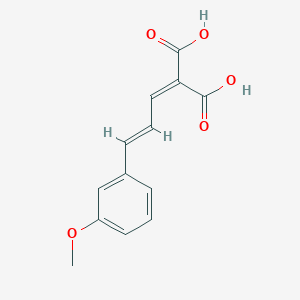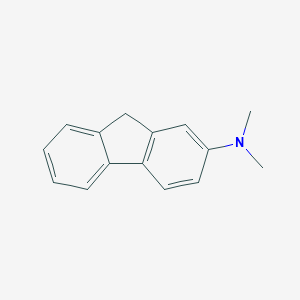
2-Dimethylaminofluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dimethylaminofluorene (DMF) is a fluorescent organic compound that has been widely used in scientific research. It is a derivative of fluorene and contains a dimethylamino group at the 2-position. DMF is a highly reactive compound that is commonly used as a probe for studying the mechanism of certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Dimethylaminofluorene involves its ability to undergo photochemical reactions. When exposed to light, 2-Dimethylaminofluorene can undergo a photochemical reaction that results in the formation of a highly reactive species known as a singlet excited state. This species can then react with other molecules, leading to the formation of various products.
Biochemische Und Physiologische Effekte
2-Dimethylaminofluorene has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and to inhibit DNA repair. 2-Dimethylaminofluorene has also been shown to induce oxidative stress and to alter cellular signaling pathways. In addition, 2-Dimethylaminofluorene has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Dimethylaminofluorene in lab experiments is its high reactivity, which makes it a useful probe for studying the mechanism of certain chemical reactions. 2-Dimethylaminofluorene is also relatively easy to synthesize and is commercially available. However, 2-Dimethylaminofluorene has some limitations for lab experiments. It is highly toxic and can be carcinogenic, which requires careful handling. In addition, 2-Dimethylaminofluorene can undergo non-specific reactions, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
For research involving 2-Dimethylaminofluorene include the development of new synthetic methods and applications, as well as further research on its potential as a therapeutic agent.
Synthesemethoden
2-Dimethylaminofluorene can be synthesized by several methods, including the Friedel-Crafts reaction and the Buchwald-Hartwig reaction. In the Friedel-Crafts reaction, fluorene is reacted with dimethylamine in the presence of a Lewis acid catalyst, such as aluminum chloride. The Buchwald-Hartwig reaction involves the coupling of an aryl halide with dimethylamine in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
2-Dimethylaminofluorene has been extensively used in scientific research as a fluorescent probe for studying the mechanism of certain chemical reactions. It is commonly used to study the mechanism of DNA damage and repair, as well as the mechanism of carcinogenesis. 2-Dimethylaminofluorene has also been used as a probe for studying the mechanism of protein-DNA interactions and protein-protein interactions.
Eigenschaften
CAS-Nummer |
13261-62-6 |
|---|---|
Produktname |
2-Dimethylaminofluorene |
Molekularformel |
C15H15N |
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
N,N-dimethyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C15H15N/c1-16(2)13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,9H2,1-2H3 |
InChI-Schlüssel |
DBNDQWSTOSZFHI-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Andere CAS-Nummern |
13261-62-6 |
Synonyme |
2-(dimethylamino)fluorene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B80375.png)
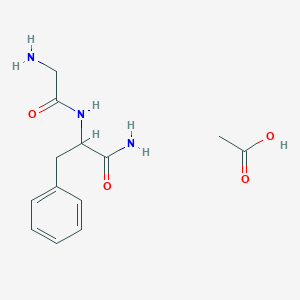
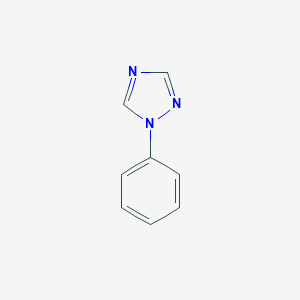
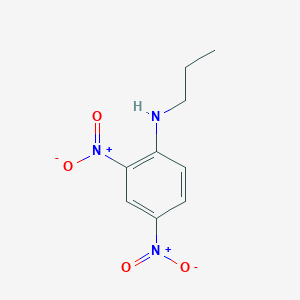
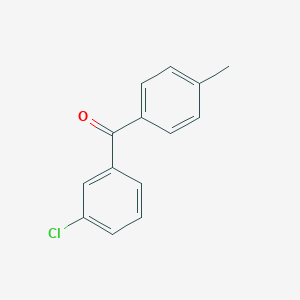


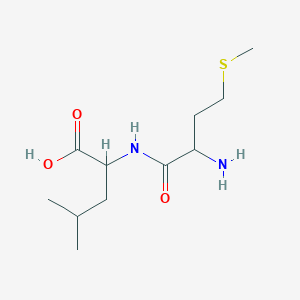
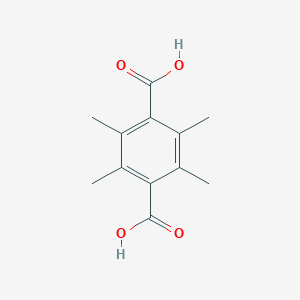
![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)
